REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[S:7][C:8](C(O)=O)=[CH:9][C:2]=12.C([N:15]([CH2:18]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])=CC=1.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[S:7][C:8]([NH:15][C:18](=[O:27])[O:41][C:37]([CH3:40])([CH3:39])[CH3:38])=[CH:9][C:2]=12
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=NC=C1)SC(=C2)C(=O)O
|
Name
|
|
Quantity
|
2.321 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The dark brown solution was stirred overnight at 85° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (0-30% ethyl acetate in heptane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NC=C1)SC(=C2)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |